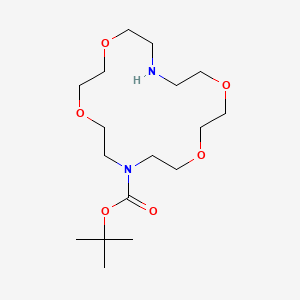

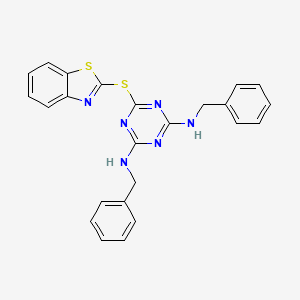

tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

概要

説明

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups .

Molecular Structure Analysis

The empirical formula of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is C12H26N2O4 . Its molecular weight is 262.35 .Chemical Reactions Analysis

The macrocycles 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-bis (malonate) (oddm), -7-malonate (odmm) and -7,16-bis (α-methylacetate) (oddp) have been synthesized. Their protonation constants and the stability constants of their complexes ML with Mg, Ca, Sr, Ba, Mn, Zn, Cd and Pb have been determined .Physical and Chemical Properties Analysis

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is a solid substance . Its melting point is 111-114 °C (lit.) .科学的研究の応用

Lead-Selective Membrane Electrodes

This compound has been utilized in the development of lead-selective membrane electrodes. Double-armed diazacrown ethers with thiophene side groups, closely related to the specified compound, have been synthesized for use as neutral lead(II) ionophores in ion-selective electrode applications. These electrodes are promising for the determination of lead ions in water samples (Yang et al., 1997).

Crystal Structure Analysis

The title salt of this compound has been analyzed for its crystal structure. In the crystal, pyrrole-carboxylate anions are linked via hydrogen bonds, forming chains that propagate along a specific axis. This study provides insights into the molecular arrangement of the compound (Zeng & Yin, 2013).

Ferrocenyldimethyl-[2.2]-Cryptand

The compound has been involved in studies related to ferrocenyldimethyl-[2.2]-cryptand. It binds water externally rather than internally and shows electrochemical behavior dependent on alkali and alkaline earth metal cations (Medina et al., 1991).

Synthesis of Phenol-Containing Diazamacrocycles

The compound has been synthesized via one-pot Mannich reaction as part of the creation of new bisphenol-containing diazacrown ether derivatives. This synthesis contributes to the study of liquid membrane transports of alkali metal cations (Ma et al., 2005).

Complexation Properties

The macrocycles of this compound, including variants like 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-malonate, have been synthesized and analyzed for their protonation constants and the stability constants of their complexes with various metal ions. This research is significant in understanding the complexation behavior of the compound(Brücher et al., 1995).

Photophysical Properties in Metal Ion Binding

The compound, particularly its diazacrown ether variant, has shown unique photophysical properties in the presence of guest-metal salts. The binding of metal ions to the diazacrown ether cavity changes the photophysical behavior, impacting the fluorescence-intensity ratio and emission intensity (Kubo et al., 1997).

Fluorescence Properties and Metal Coordination

Related compounds, derived from 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, have been studied for their fluorescence properties and metal coordination. This research is essential for understanding the spectroscopic properties of compounds with naphthyl chromophoric groups and their interactions with metal ions (Puntoriero et al., 2008).

Conformational Mobility in Complexes

The compound's conformational mobility has been studied in its molecular and proton-transfer complexes. X-ray and DFT studies have helped to understand the different conformations and the impact of substituents like methoxy groups on intermolecular interactions (Fonari et al., 2009).

Charge Transfer Complexes

The interaction of the compound with different π-electron acceptors has been studied spectrophotometrically. These studies highlight the formation of charge transfer complexes, which are crucial in understanding the compound's reactivity and potential applications in various fields (Nour et al., 1999).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2O6/c1-17(2,3)25-16(20)19-6-10-23-14-12-21-8-4-18-5-9-22-13-15-24-11-7-19/h18H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQQMMBHSBWXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCCOCCNCCOCCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B3822022.png)

![4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3822030.png)

![4-(4-{[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3822033.png)

![N-{4-(dimethylamino)-6-[2-(2-furyl)vinyl]-1,3,5-triazin-2-yl}-N'-1-naphthylurea](/img/structure/B3822040.png)

![2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol](/img/structure/B3822045.png)

![3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid](/img/structure/B3822055.png)

![ethyl 5-imino-2,4-dimethyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B3822071.png)

![2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B3822086.png)